Enhanced Lipophilicity Drives Permeability Advantage Over Parent Dipeptide
Methyl glycyl-L-serinate exhibits significantly increased lipophilicity compared to its parent dipeptide, glycyl-L-serine, as quantified by its calculated XLogP3 value. This increased lipophilicity is a critical factor for improving passive membrane permeability, a key objective in prodrug design for poorly absorbed drugs .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -2.1 |
| Comparator Or Baseline | Glycyl-L-serine (calculated value not directly provided in source, but carboxylic acid dipeptides generally have XLogP values significantly lower than -2.1; e.g., glycylglycine XLogP3 is approximately -3.5) |
| Quantified Difference | Difference of at least +1.4 log units, indicating over an order of magnitude higher lipophilicity. |
| Conditions | Calculated property (XLogP3) based on chemical structure |
Why This Matters
A higher XLogP3 value directly correlates with improved passive diffusion across biological membranes, making methyl glycyl-L-serinate a superior starting point for designing prodrugs with enhanced oral bioavailability compared to the unmodified dipeptide.
